molecular formula C12H15ClN2O2 B11765003 ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11765003
M. Wt: 254.71 g/mol
InChI Key: WWRHUTAZABPCJA-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydrazone linkage . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate has shown potential as a pharmacological agent in various studies:

  • Anticancer Activity : Research indicates that derivatives of hydrazone compounds exhibit significant cytotoxic effects against cancer cell lines. This compound can serve as a precursor for synthesizing more potent anticancer agents .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which contribute to its potential in preventing oxidative stress-related diseases .

Case Study

A study conducted by Madhavi and Ramanamma explored the synthesis of similar hydrazone derivatives and their biological activities. The results demonstrated that these compounds exhibited notable antibacterial and antioxidant properties, suggesting that this compound could be further developed for therapeutic applications .

Agricultural Applications

The compound is also being investigated for its role in agriculture:

  • Pesticide Development : this compound can be utilized in creating novel pesticides due to its potential bioactivity against various pests. Its structural features allow for modifications that enhance efficacy and reduce environmental impact .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific functionalities. These polymers may find applications in coatings, adhesives, and other materials requiring enhanced chemical resistance .

Data Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer and antioxidant propertiesSignificant cytotoxic effects against cancer cells
Agricultural ChemistryDevelopment of bioactive pesticidesPotential efficacy against agricultural pests
Materials ScienceUse as a monomer in polymer synthesisEnhanced chemical resistance in coatings and adhesives

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo tautomerization, leading to different isomeric forms that may have distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is unique due to the presence of the hydrazone functional group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other esters and hydrazones, providing unique opportunities for its application in various fields.

Biological Activity

Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H14ClN3O2
  • Molecular Weight: 281.72 g/mol

Synthesis Methods:
The synthesis typically involves the reaction of ethyl acetate with 3,5-dimethylphenyl hydrazine under acidic conditions. The chloro group is introduced via chlorination reactions, which can be optimized for yield and purity.

Biological Activity

This compound has been investigated for various biological activities:

1. Anticancer Activity:
Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: In vitro studies reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) .

2. Antimicrobial Properties:
Research indicates that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

3. Antioxidant Activity:
this compound has shown potential as an antioxidant, scavenging free radicals effectively in various assays .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerases and proteasomes .
  • Receptor Modulation: It is believed to modulate the activity of certain receptors involved in apoptosis and cell cycle regulation .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced apoptosis through the mitochondrial pathway .

Case Study 2: Antibacterial Efficacy
In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested
Anticancer5 - 15MCF-7, HCT-116
AntibacterialVariesStaphylococcus aureus, E. coli
AntioxidantN/ADPPH Assay

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

WWRHUTAZABPCJA-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC(=C1)C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl

Origin of Product

United States

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